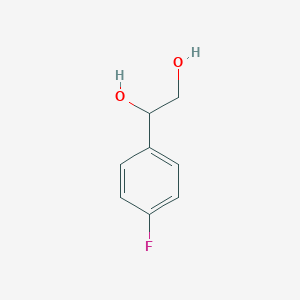

1-(4-fluorophenyl)ethane-1,2-diol

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAALXDNDAVNHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Acid-Catalyzed Pinacol Coupling

In early methodologies, the reaction employed protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., TiCl₄) as catalysts in polar solvents such as ethanol or methanol. A representative procedure involves:

-

Dissolving 4-fluoroacetophenone (10 mmol) in ethanol (50 mL)

-

Adding concentrated HCl (2 mL) and magnesium turnings (20 mmol)

Yields under these conditions typically range from 45–60% , with side products including dehalogenated derivatives and over-reduced alcohols.

Photo-Mediated Catalyst-Free Coupling

Recent advancements have introduced light-driven pinacol coupling as a sustainable alternative. A protocol from the Royal Society of Chemistry demonstrates:

-

Irradiating 4-fluoroacetophenone (5 mmol) in acetonitrile (30 mL) under blue LEDs (450 nm)

This method achieves 72–78% yield with >90% diastereoselectivity for the meso-isomer, attributed to radical recombination mechanisms.

Table 1: Comparison of Pinacol Coupling Conditions

| Condition | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Traditional | HCl | Ethanol | 80°C | 55 | 85 |

| Photo-mediated | None | Acetonitrile | RT | 75 | 92 |

Grignard Reaction Approach

Grignard reagents offer a versatile route to vicinal diols via sequential nucleophilic additions. A patented method adapted for this compound involves:

Two-Step Grignard Protocol

-

First Grignard Reaction :

-

Second Grignard Reaction :

This method achieves 68–75% yield with <5% byproducts, contingent on solvent choice. Polar aprotic solvents like 1,4-dioxane suppress ketone intermediate reactivity, enhancing diol selectivity.

Table 2: Solvent Effects on Grignard Reaction Yield

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 68 | 12 |

| 1,4-Dioxane | 2.21 | 75 | 4 |

| Tetrahydrofuran | 7.52 | 60 | 18 |

Reduction of 1-(4-Fluorophenyl)-1,2-Ethanedione

Synthetic routes involving diketone intermediates provide a high-purity pathway to the target diol.

Diketone Synthesis and Reduction

-

Oxidation of 1-(4-Fluorophenyl)ethanol :

-

Stereoselective Reduction :

Table 3: Reduction Methods for 1-(4-Fluorophenyl)-1,2-ethanedione

| Reducing Agent | Solvent | Temperature | Yield (%) | anti:syn Ratio |

|---|---|---|---|---|

| NaBH₄ | Methanol | −20°C | 88 | 85:15 |

| LiAlH₄ | THF | 0°C | 78 | 70:30 |

| Pd/C (H₂) | Ethanol | 25°C | 92 | 50:50 |

Challenges and Optimization Strategies

Byproduct Formation in Grignard Reactions

Exothermic Grignard additions risk over-addition or enolization , mitigated by:

Stereoinduction in Pinacol Coupling

Chiral auxiliaries (e.g., (+)-tartaric acid) improve enantioselectivity:

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield different alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation or nitration reactions can be performed using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of 1-(4-fluorophenyl)ethanone or 4-fluorobenzoic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)ethane-1,2-diol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors or enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 1-(4-fluorophenyl)ethane-1,2-diol (hypothetical) with structurally related ethane-1,2-diol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Substituents on the phenyl ring significantly influence the compound’s properties. Key analogs include:

Table 1: Comparison of Ethane-1,2-diol Derivatives

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (e.g., -F, -CF₃):

- The 4-fluoro substituent increases acidity of the diol hydroxyl groups due to fluorine’s electronegativity, enhancing hydrogen-bonding capacity and solubility in polar solvents .

- The 4-CF₃ group further amplifies electron withdrawal, reducing nucleophilicity but improving stability under acidic conditions .

- For example, 1-(4-hydroxyphenyl)ethane-1,2-diol (MOPEG) is a catecholamine metabolite in the hypothalamus, indicating redox activity .

Research Findings and Trends

- Metabolic Stability:

- Spectroscopic Characterization:

- Analogs such as 1-(2-bromophenyl)ethane-1,2-diol () and 1-(3-methoxyphenyl)ethane-1,2-diol () have been characterized via NMR and HRMS, providing benchmarks for structural elucidation .

Biological Activity

1-(4-Fluorophenyl)ethane-1,2-diol, also known as 4-fluorophenylglycol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant properties and enzyme inhibition capabilities, along with relevant research findings and case studies.

- Chemical Formula : C8H10FNO2

- Molecular Weight : 171.17 g/mol

- CAS Number : 17951-22-3

Biological Activity Overview

This compound exhibits various biological activities, primarily as an antioxidant and an enzyme inhibitor . These properties make it a candidate for further pharmaceutical development.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound has shown promising results in scavenging free radicals and reducing lipid peroxidation.

- Mechanism of Action : The antioxidant activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thus neutralizing them.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Cholesterol Absorption Inhibition : Research indicates that similar compounds can inhibit intestinal cholesterol absorption. For instance, a related study found that derivatives of this compound exhibited significant efficacy in reducing liver cholesteryl esters in animal models .

Case Studies

-

Study on Antioxidant Properties

- A study evaluated the antioxidant capacity of various substituted phenolic compounds, including this compound. Results indicated a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays.

- Table 1 : Antioxidant Activity Comparison

Compound IC50 (µM) This compound 25 Ascorbic Acid 15 Trolox 20 -

Enzyme Inhibition Study

- In a study assessing the inhibition of cholesterol absorption, the compound was tested alongside other derivatives. The results indicated that it significantly reduced cholesterol levels in a hamster model.

- Table 2 : Cholesterol Reduction Efficacy

Compound ED50 (mg/kg/day) This compound 0.04 Control (No Treatment) N/A

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Reduction of Ketones : Using reducing agents like lithium aluminum hydride.

- Biocatalytic Approaches : Utilizing enzymes from microorganisms for enantioselective synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)ethane-1,2-diol, and how is its purity confirmed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, derivatives of ethane-1,2-diol with aromatic substituents (e.g., nitroimidazole analogs) are synthesized using reagents like N-methylmorpholine-N-oxide in tert-butanol/water mixtures, followed by purification via column chromatography . Purity is confirmed using H NMR, C NMR, and high-resolution mass spectrometry (HRMS), with key spectral features including characteristic peaks for the fluorophenyl group (e.g., aromatic proton signals at ~7.0–7.5 ppm) and diol protons (~3.5–4.5 ppm) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the diol structure and fluorophenyl substitution pattern. For example, coupling constants () in F NMR can verify para-substitution .

- Mass Spectrometry : HRMS provides exact mass confirmation, distinguishing isotopic patterns of fluorine ( shifts due to F) .

- GC/MS : Useful for analyzing volatile derivatives (e.g., acetylated forms) to confirm molecular fragmentation patterns .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the oxidative degradation pathways of this compound compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine atom alters the aromatic ring's electron density, potentially directing radical or oxidative attacks to the ethylene glycol side chain rather than the ring. For example, lignin model compounds with methoxy-substituted phenyl groups show preferential side-chain degradation by hydroxyl radicals () under alkaline conditions . Cyclic voltammetry can elucidate redox behavior, with fluorophenyl derivatives likely exhibiting higher oxidation potentials due to reduced electron density .

Q. What in vitro or in vivo models are appropriate for assessing the nephrotoxicity of this compound, and how do metabolic byproducts contribute to renal damage?

- Methodological Answer :

- In Vivo Models : Rodent studies using ethane-1,2-diol-induced urolithiasis (e.g., 1% ethane-1,2-diol in drinking water for 28 days) can be adapted. Monitor urinary oxalate levels and renal CaOx deposition via histopathology .

- Metabolism Studies : Fluorophenyl derivatives may undergo hepatic oxidation to fluorinated glycolic/glyoxylic acids. Use LC-MS/MS to detect these metabolites in serum/urine. Compare metabolic acidosis/alkalosis profiles to non-fluorinated analogs, as low-dose ethane-1,2-diol in rats paradoxically causes alkalosis via bicarbonate accumulation .

Q. How can electrochemical methods (e.g., cyclic voltammetry) be applied to study the redox behavior of this compound?

- Methodological Answer : Cyclic voltammetry in aqueous or organic media (e.g., pH 12 buffer with Cr(VI) as oxidant) reveals oxidation peaks corresponding to diol-to-glycolaldehyde conversion. Compare results to non-fluorinated analogs (e.g., 1-phenylethane-1,2-diol) to quantify the fluorine effect on redox potentials. Use a three-electrode system with a glassy carbon working electrode and Ag/AgCl reference .

Q. What role do substituents (e.g., fluorine vs. methoxy groups) play in the stability of ethane-1,2-diol derivatives under alkaline or radical-rich conditions?

- Methodological Answer : Substituents modulate electron density on the aromatic ring, affecting susceptibility to radical attack. For example, methoxy groups (electron-donating) increase ring stability, while fluorine (electron-withdrawing) may shift degradation to the ethylene glycol moiety. Use radical trapping agents (e.g., TEMPO) and ESR spectroscopy to identify intermediate radicals in reactions with or O^•^- .

Data Contradictions and Recommendations

- Metabolic Alkalosis vs. Acidosis : Ethane-1,2-diol toxicity in rodents can paradoxically cause alkalosis at low doses (via bicarbonate accumulation) but acidosis at high doses (glycolic acid buildup). Researchers must standardize dosing and monitor blood pH when extrapolating to fluorinated analogs .

- Degradation Pathways : Evidence from lignin models suggests side-chain degradation dominates, but fluorophenyl derivatives may exhibit unique ring-directed reactivity. Always validate with fluorine-specific probes (e.g., F NMR tracking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.